molecular formula C13H11ClO B192747 4-Chlorobenzhydrol CAS No. 119-56-2

4-Chlorobenzhydrol

Cat. No.: B192747
CAS No.: 119-56-2
M. Wt: 218.68 g/mol
InChI Key: AJYOOHCNOXWTKJ-UHFFFAOYSA-N
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Description

It is a white to off-white crystalline powder with a melting point of 58-60°C . This compound is notable for its applications in various fields, including pharmaceuticals and chemical research.

Biochemical Analysis

Biochemical Properties

4-Chlorobenzhydrol interacts with enzymes in biochemical reactions. For instance, it has been used in the synthesis of bepotastine and cloperastine intermediates using engineered alcohol dehydrogenase . The alcohol dehydrogenase was engineered based on binding free energy analysis, and the mutant seq5-D150I obtained a threefold increase in kcat and a low Km . This indicates that this compound can interact with enzymes, specifically alcohol dehydrogenase, in a biochemical context.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes such as alcohol dehydrogenase . The compound serves as a substrate for the enzyme, which catalyzes its reduction. The engineered alcohol dehydrogenase seq5-D150I shows increased activity towards this compound, indicating a specific binding interaction between the enzyme and the compound .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It is known that the compound can be used as an internal standard in gas chromatography-mass spectrometry, suggesting that it is stable under the conditions of this analytical technique .

Metabolic Pathways

Its use in the synthesis of bepotastine and cloperastine intermediates suggests that it may be involved in the metabolic pathways of these compounds .

Subcellular Localization

Given its biochemical role, it is likely to be found in the cytoplasm where it can interact with enzymes such as alcohol dehydrogenase .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzhydrol can be synthesized through the reduction of 4-chlorobenzophenone. A common method involves dissolving 4-chlorobenzophenone in isopropyl alcohol and heating the solution to 50°C. Sodium borohydride is then added, and the reaction mixture is maintained at 65°C for 2 hours. The isopropyl alcohol is distilled off, and the resulting solution is treated with dilute hydrochloric acid. The product is extracted with toluene, washed with water, and isolated .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of engineered alcohol dehydrogenases. These enzymes are optimized for high activity and selectivity, allowing for efficient synthesis of the compound with high enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzhydrol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 4-chlorobenzophenone using oxidizing agents like chromium trioxide.

    Reduction: The compound can be reduced to 4-chlorobenzhydryl alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: 4-Chlorobenzophenone.

    Reduction: 4-Chlorobenzhydryl alcohol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

4-Chlorobenzhydrol is used in several scientific research applications:

Comparison with Similar Compounds

    Benzhydrol: Similar structure but lacks the chlorine substituent.

    4-Chlorobenzophenone: Oxidized form of 4-chlorobenzhydrol.

    4-Chlorobenzhydryl alcohol: Reduced form of this compound.

Uniqueness: this compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in the synthesis of pharmaceuticals and other organic compounds .

Properties

IUPAC Name

(4-chlorophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYOOHCNOXWTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870472
Record name Benzenemethanol, 4-chloro-.alpha.-phenyl-
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Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

119-56-2
Record name 4-Chlorobenzhydrol
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Record name 4-Chlorobenzhydrol
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Record name 4-Chlorobenzhydrol
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Record name Benzenemethanol, 4-chloro-.alpha.-phenyl-
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Record name Benzenemethanol, 4-chloro-.alpha.-phenyl-
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Record name 4-chlorobenzhydryl alcohol
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Record name 4-CHLOROBENZHYDROL
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Synthesis routes and methods I

Procedure details

A mixture of 1-chloro-4-(chloro-phenyl-methyl)-benzene (4.12 g, 17.4 mmol) in butanone (20 ml), anhydrous piperazine (5.98 g, 69.6 mmol), anhydrous K2CO3 (2.40 g, 17.4 mmol) and KI (2.88 g, 17.4 mmol) was refluxed under nitrogen for 18 hours. The mixture was then cooled and filtered and the solvent removed in vacuo. The residue was dissolved in CH2Cl2 (100 ml) and washed with water (30 ml). Drying and removal of the solvent followed by chromatography (CH2Cl2:CH3OH:NH4OH 90:10:0.5) afforded desired product in 57% yield. D. Synthesis of 1-{4-[(4-Chloro-phenyl)-phenyl-methyl]-piperazin-1-yl}-3,3-diphenyl-propan-1-one
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
5.98 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
57%

Synthesis routes and methods II

Procedure details

To a solution of 1-[(4-chloro-phenyl)-phenyl-methyl]-piperazine (0.59 g, 2.08 mmol) in dry CH2Cl2 (40 ml) was added 3,3-diphenylpropanoic acid (0.472 g, 2.08 mmol) under nitrogen. To the reaction was added EDC (0.797 g, 4.16 mmol) and DMAP (cat) and the reaction mixture stirred under nitrogen at room temp. over night. The reaction was then concentrated under reduced pressure. The residue dissolved in ethyl acetate: water (10:1) (150 ml). The organic was washed with water (30 ml, 2×) and 10% NaOH (30 ml) and dried over MgSO4 and evaporated to dryness. The resulting residue was purified by column chromatography using hexane: ethyl acetate (3:1) to give desired product in 78% yield.
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
0.472 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.797 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
78%

Synthesis routes and methods III

Procedure details

15.2 g (0.07 mole) of phenyl-(4-chlorophenyl)-ketone are dissolved in 30 ml of tetrahydrofuran and 10 ml of methanol. 1.32 g (0.035 mole) of sodium borohydride are gradually added, with stirring, and the exothermic reaction is maintained between 25° and 30° C. by cooling. After one hour ketone can no longer be detected by thin layer chromatography. The mixture is then extracted with water and chloroform, the chloroform is dried with sodium sulfate and removed in a rotary evaporator. The crude yield is 16.2 g (oil). Of this 15.5 g are distilled at 220° C. and 30 mbar in a bulb tube oven. 14.3 g of an oil are obtained which is more than 95% pure according to gas chromatography and solidifies into crystals on cooling. 13.3 g are recrystallised from a mixture of 25 ml of n-hexane and 5 ml of cyclohexane. The yield is 12.2 g; m.p. 58°-60° C.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorobenzhydrol
Reactant of Route 2
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4-Chlorobenzhydrol
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4-Chlorobenzhydrol
Reactant of Route 4
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Reactant of Route 5
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4-Chlorobenzhydrol
Reactant of Route 6
Reactant of Route 6
4-Chlorobenzhydrol
Customer
Q & A

Q1: What is the significance of 4-Chlorobenzhydrol in organic synthesis?

A1: this compound serves as a crucial building block in synthesizing various pharmaceutical compounds. It's a key intermediate in producing drugs like Cloperastine [, ] and Bepotastine [], both used as antihistamines. This alcohol derivative allows for further chemical modifications, leading to the desired drug structures.

Q2: What are the common synthetic routes for producing this compound?

A2: The provided research highlights two main methods:

    Q3: How is this compound used in the synthesis of Levo-cloperastine Fendizoic Acid Salt?

    A3: The synthesis of Levo-cloperastine Fendizoic Acid Salt involves a direct asymmetric synthesis to obtain Levo-4-chlorobenzhydrol. This enantiomerically pure form is crucial for the drug's activity. Levo-4-chlorobenzhydrol then reacts with N-(2-chloroethyl) piperidine hydrochloride, ultimately leading to Levo-cloperastine []. This highlights the importance of stereochemistry in pharmaceutical applications.

    Q4: Beyond pharmaceuticals, does this compound have other applications?

    A4: While the provided research focuses on pharmaceutical applications, this compound, as a substituted benzhydrol, can potentially be a substrate for microbial degradation []. This suggests a role in bioremediation studies, particularly for environments contaminated with similar chlorinated compounds.

    Q5: What are the potential environmental concerns regarding this compound and similar compounds?

    A5: Studies indicate that fungi like Aspergillus conicus can partially degrade similar chlorinated compounds like bis(4-chlorophenyl)acetic acid []. This highlights the need to investigate the environmental fate and potential bioaccumulation of this compound and related compounds to ensure responsible manufacturing and disposal practices.

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